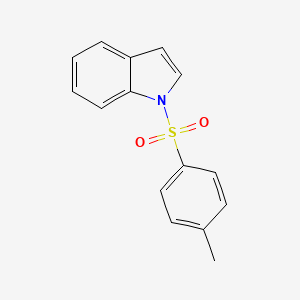

N-Tosylindole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Tosylindole involves several strategies, including the oligomerization of N-Tosylindole with aluminum chloride, leading to different types of oligomerization products (Fujino et al., 2004). Another method describes the stabilization of N-tosyl-2-lithioindoles with bis(N,N′-dimethylaminoethyl) ether for subsequent addition to ketones, providing a practical procedure suitable for large-scale synthesis (Jiang-Ping et al., 2009).

Molecular Structure Analysis

The structure of N-Tosylindole and its derivatives plays a crucial role in their reactivity and applications. The molecular structure has been elucidated through various synthetic approaches and structural analyses. For example, a strategy for extending the nitrogen chain involving bis(1,2,3-triazole) formation from Tosylhydrazones and N-amino azole was verified by the X-ray crystal structure of key intermediates, highlighting the versatile synthetic applicability of N-Tosylindole derivatives (Yang et al., 2019).

Chemical Reactions and Properties

N-Tosylindole participates in a variety of chemical reactions, demonstrating its utility as a versatile building block in organic synthesis. It has been used in Diels-Alder reactions as a dienophile under thermal and high-pressure conditions (Biolatto et al., 2001), and in the synthesis of (E)-2-arylmethylidene-N-tosylindolines through palladium-catalyzed cyclocondensation (Chowdhury et al., 2012).

Physical Properties Analysis

The physical properties of N-Tosylindole, such as solubility, melting point, and stability, are influenced by its molecular structure and substituents. These properties are critical for determining its application in various chemical reactions and synthesis processes. Although specific studies focusing solely on the physical properties of N-Tosylindole were not identified, the general behavior in reactions suggests it possesses characteristics conducive to synthetic versatility and application in complex synthesis pathways.

Chemical Properties Analysis

N-Tosylindole's chemical properties, including reactivity, potential for functionalization, and role in catalysis, make it a valuable compound in organic chemistry. Its ability to undergo reactions such as N-arylation, cycloaddition, and cyclization demonstrates its reactivity and versatility. The synthesis of 3-aroylindoles through a Cu(I)-catalyzed reaction highlights the potential of N-Tosylindole derivatives in the formation of complex molecules (Gogoi et al., 2013).

Applications De Recherche Scientifique

1. Oligomerization with Aluminum Chloride

- Summary of Application: The reactivity of N-Tosylindole in the presence of aluminum chloride was studied, and two types of oligomerization were observed .

- Methods of Application: The experiment involved the reaction of N-Tosylindole with aluminum chloride .

- Results: One type of oligomerization was condensation between both pyrrole parts (dimers 5 and 6 and trimer 7) and the other was between a pyrrole part and a benzene part of each indole nucleus (dimers 8 and 9) .

2. Synthesis of Indolizinoindolone

- Summary of Application: Base induced 2-position coupling reactions of N-Tosylindole with N-(2-iodoethyl)imides and the subsequent cyclizations provide indolylepoxypyrrolooxazole, indolylpyrrolooxazolone and indolyloxazoloisoindolone .

- Methods of Application: The experiment involved the reaction of N-Tosylindole with N-(2-iodoethyl)imides .

- Results: The subsequent cyclizations provide indolylepoxypyrrolooxazole, indolylpyrrolooxazolone and indolyloxazoloisoindolone .

3. Sulfenylation at the C2 Position

- Summary of Application: A simple, efficient, and practical sulfenylation at the C2 position of N-Tosylindoles under mild conditions was developed .

- Methods of Application: The designed transformation is based on the reaction of N-Tosylindoles with BuLi and S-alkyl, and S-aryl phosphorodithioates or thiotosylates .

- Results: The reaction produced 2-sulfenylindoles in moderate to high yields .

4. Multicomponent Reactions

- Summary of Application: Indoles, including N-Tosylindole, have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .

- Methods of Application: The study provides an overview on recent applications of indole in the multicomponent reactions .

- Results: The use of indole in these reactions has led to the synthesis of various heterocyclic compounds during the period of 2012 to 2017 .

5. Synthesis of Indoles from Alkynes and Nitrogen Sources

- Summary of Application: N-Tosylindole has been used in the synthesis of indoles from alkynes and nitrogen sources .

- Methods of Application: The review highlights ten years of success in the synthesis of indoles using alkynes and nitrogen sources as substrates in the cyclization reactions catalyzed by metals .

- Results: The use of alkynes as substrates is particularly attractive because of the wide variability in alkyne reactivity, substituent tolerance, chemoselectivity and ability to react with both nucleophiles and electrophiles .

6. Cyclization Reactions

- Summary of Application: N-Tosylindole has been used in cyclization reactions to synthesize N-heterocycles .

- Methods of Application: The review discusses the use of organochalcogen substrates in cyclization reactions .

- Results: The use of these methods has been very useful for chemists who are interested in the synthesis of N-heterocycles .

7. Synthesis of Trisindolines

- Summary of Application: Trisindolines are heterocyclic nitrogen compounds consisting of an isatin core bearing two indole moieties. Trisindolines have been synthesized by reacting isatins with indoles using various routes .

- Methods of Application: Amongst the synthetic routes, acid-catalyzed condensation reaction between isatins and indoles are the most useful due to high yield, wide scope and short reaction times .

- Results: Trisindolines are biologically active compounds and show anticancer, antimicrobial, antitubercular, antifungal, anticonvulsant, spermicidal, and antioxidant activities, among others .

8. Synthesis of Substituted Indole Derivatives

- Summary of Application: Substituted indole derivatives were synthesized from N-arylureas and internal alkynes via a rhodium-catalyzed carbon–hydrogen activation strategy .

- Methods of Application: In this method, N-arylurea assisted the activation of the carbon–hydrogen bond and a copper salt acted as an oxidant, closing the catalytic cycle under aerobic conditions .

- Results: The optimized method led to the synthesis of substituted indole derivatives .

9. Synthesis of Biologically Active Natural Products

- Summary of Application: Indoles are the most important core structures in many biologically active natural products, exhibiting therapeutic properties over a wide range of targets .

- Methods of Application: The methodologies for the synthesis of indoles are normally associated with the name of the discoverer, such as Fischer indole synthesis, Bischler indole synthesis, Reissert indole synthesis, Madelung indole synthesis, Nenitzescu indole synthesis, Sundberg indole synthesis, Hemetsberger indole synthesis, Gassman indole synthesis, Leimgruber–Batcho indole synthesis, Julia indole synthesis, Bartoli indole synthesis, Larock indole synthesis, and Fukuyama indole synthesis .

- Results: These methods have led to the synthesis of indoles that are present in commercially important products such as agrochemicals, essential oils, cosmetics, flavoring fragrance, dyes, and photosensitizer compounds .

Orientations Futures

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-12-6-8-14(9-7-12)19(17,18)16-11-10-13-4-2-3-5-15(13)16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRRPYFLDADLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449788 | |

| Record name | N-Tosylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Tosylindole | |

CAS RN |

31271-90-6 | |

| Record name | N-Tosylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2-{(2E)-2-[(5-nitrothien-2-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1244369.png)

![[5-(1-Benzylthieno[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B1244370.png)

![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-(4-bromophenyl)acetate](/img/structure/B1244372.png)

![2-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-(2-acetyloxyethyl)amino]ethyl acetate](/img/structure/B1244380.png)

![3-(2-Naphthoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine](/img/structure/B1244381.png)

![3-(3-carbamimidoylphenyl)-N-[4-(2-sulfamoylphenyl)phenyl]-5-(tetrazol-1-ylmethyl)-4H-1,2-oxazole-5-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1244383.png)

![2-[2-[2-[2-[carboxymethyl-[2-(2-octadecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octadecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1244384.png)

![[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B1244387.png)